Dicarbonylacetylacetonato iridium(I)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

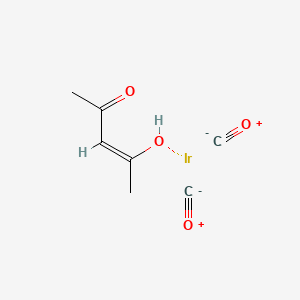

Dicarbonylacetylacetonato iridium(I) is a coordination compound with the chemical formula C₇H₇IrO₄. It consists of an iridium center coordinated to two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. This compound is known for its stability and versatility in various chemical reactions, making it a valuable catalyst in organic synthesis and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dicarbonylacetylacetonato iridium(I) can be synthesized through several methods. One common approach involves the reaction of iridium trichloride hydrate with acetylacetone in the presence of carbon monoxide. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the iridium center. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of dicarbonylacetylacetonato iridium(I) often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in specialized facilities equipped with the necessary safety measures to handle iridium compounds .

Analyse Des Réactions Chimiques

Types of Reactions

Dicarbonylacetylacetonato iridium(I) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to form iridium(0) complexes.

Substitution: The carbonyl and acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with dicarbonylacetylacetonato iridium(I) include:

Oxidizing agents: Such as oxygen or peroxides.

Reducing agents: Such as hydrogen or hydrides.

Ligands: Such as phosphines or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iridium(III) complexes, while reduction reactions may produce iridium(0) species .

Applications De Recherche Scientifique

Dicarbonylacetylacetonato iridium(I) has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of dicarbonylacetylacetonato iridium(I) involves coordination to substrates through its iridium center. The compound can facilitate various chemical transformations by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dicarbonylacetylacetonato rhodium(I): Similar in structure but contains rhodium instead of iridium.

Dicarbonylacetylacetonato platinum(II): Contains platinum and is used in different catalytic applications.

Uniqueness

Dicarbonylacetylacetonato iridium(I) is unique due to its high stability and versatility in catalysis. Its iridium center provides distinct reactivity compared to rhodium and platinum analogs, making it suitable for specific reactions and applications .

Activité Biologique

Dicarbonylacetylacetonato iridium(I), also known as (acetylacetonato)dicarbonyliridium(I), is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Dicarbonylacetylacetonato iridium(I) has the chemical formula Ir C5H7O2)(CO)2. It features an iridium center coordinated to two carbon monoxide ligands and one acetylacetonate ligand. The compound typically appears as a yellow to orange solid and is soluble in organic solvents such as acetone and benzene.

Biological Activity

1. Anticancer Properties

Research has indicated that dicarbonylacetylacetonato iridium(I) exhibits significant anticancer properties. A study published in Inorganic Chemistry demonstrated that this compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. The mechanism involves the activation of caspase pathways, leading to programmed cell death .

2. Antimicrobial Activity

Another area of interest is the antimicrobial efficacy of dicarbonylacetylacetonato iridium(I). Preliminary studies have shown that this compound possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of bacterial cell membranes and interference with intracellular processes .

3. Catalytic Applications

While not strictly biological activity, the catalytic properties of dicarbonylacetylacetonato iridium(I) play a crucial role in its biological relevance. This compound has been utilized as a catalyst in various organic transformations, including hydroformylation and hydrogenation reactions, which are essential in synthesizing biologically active compounds .

Case Studies

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms was conducted using human breast cancer cell lines (MCF-7). Treatment with dicarbonylacetylacetonato iridium(I) resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to conventional chemotherapeutics. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment, confirming the compound's ability to trigger apoptosis through ROS generation .

Case Study 2: Antimicrobial Efficacy Assessment

In a study assessing antimicrobial activity, dicarbonylacetylacetonato iridium(I) was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating effective inhibition of bacterial growth. Scanning electron microscopy (SEM) images showed significant morphological changes in treated bacteria, supporting the hypothesis that the compound disrupts cell membrane integrity .

Research Findings Summary

Propriétés

IUPAC Name |

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;iridium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.2CO.Ir/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFBREHTKYXYKM-FGSKAQBVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Ir] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary focus of the research paper titled "Excited state properties of (acetylacetonato)dicarbonyliridium(I)"?

A1: While the abstract doesn't provide specific data, the title suggests the research focuses on understanding how (acetylacetonato)dicarbonyliridium(I) behaves when exposed to light and transitions to an excited electronic state []. This information is crucial for applications where the compound interacts with light, such as in photocatalysis or light-emitting devices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.